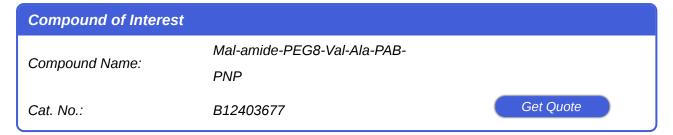


# comparative stability of Val-Ala and Val-Cit linkers in plasma

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A Comparative Guide to the Plasma Stability of Val-Ala and Val-Cit Linkers in Antibody-Drug Conjugates

For researchers and drug development professionals in the field of antibody-drug conjugates (ADCs), linker stability is a critical parameter that dictates the therapeutic index of an ADC. An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while efficiently releasing the cytotoxic agent within the target tumor cells. This guide provides an objective comparison of the plasma stability of two commonly used cathepsin B-cleavable dipeptide linkers: valine-alanine (Val-Ala) and valine-citrulline (Val-Cit).

#### Introduction to Val-Ala and Val-Cit Linkers

Both Val-Ala and Val-Cit are dipeptide linkers designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.[1] Upon internalization of the ADC, the linker is cleaved, leading to the release of the cytotoxic payload. The Val-Cit linker is a well-established component in several approved ADCs.[2] The Val-Ala linker is considered a next-generation alternative, offering potential advantages in terms of hydrophilicity and the ability to achieve higher drug-to-antibody ratios (DARs) without causing aggregation.[3]

# **Comparative Plasma Stability**



The stability of these linkers in plasma is a crucial factor, as premature cleavage can lead to systemic toxicity and reduced efficacy. A key difference in the preclinical assessment of these linkers lies in their differential stability in mouse versus human plasma.

# Stability in Human Plasma

Both Val-Ala and Val-Cit linkers generally exhibit high stability in human plasma. The Val-Cit linker has been shown to be reasonably stable in human plasma, a critical feature for its clinical success.[4] One study reported no significant degradation of a Val-Cit ADC after 28 days of incubation in human plasma.[5] While specific quantitative data for Val-Ala in human plasma is less prevalent in the reviewed literature, it is also considered to be stable.

### Stability in Mouse Plasma

A significant discrepancy is observed in the stability of these linkers in mouse plasma. The Val-Cit linker is notably unstable in mouse plasma due to its susceptibility to cleavage by the murine carboxylesterase 1c (Ces1c).[6][7] This instability can complicate preclinical evaluation in mouse models, potentially leading to misleading efficacy and toxicity data.[6]

The Val-Ala linker has demonstrated improved stability in mouse plasma compared to the Val-Cit linker. This enhanced stability is attributed to a lower susceptibility to cleavage by mouse Ces1c.

# **Quantitative Data on Plasma Stability**

The following table summarizes the available quantitative data on the plasma stability of Val-Ala and Val-Cit linkers from a comparative study of acetazolamide-drug conjugates.

Linker	Plasma Source	Half-life (t½)	Reference
Val-Ala-MMAE	Mouse Serum	23 hours	[8]
Val-Cit-MMAE	Mouse Serum	11.2 hours	[8]

It is important to note that other studies have reported that both Val-Ala and Val-Cit linker conjugates were hydrolyzed within one hour in mouse plasma, which contrasts with the data



presented in the table.[9] This highlights that linker stability can be influenced by the overall ADC structure, including the antibody and payload.

# **Experimental Protocols**

The assessment of ADC plasma stability is a critical step in preclinical development. Below are detailed methodologies for key experiments.

## **Plasma Stability Assay**

Objective: To determine the stability of an ADC and the rate of payload release in plasma from different species (e.g., human, mouse).

#### Methodology:

- Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat) at a concentration of 1.3 mg/mL at 37°C. A buffer control is often included to assess the inherent stability of the ADC.[10]
- Time Points: Aliquots are collected at various time points over a period of several days (e.g., Day 0, 1, 2, 3, 5, 7).[10]
- Sample Processing: The ADC is isolated from the plasma samples using immunoaffinity capture, for instance, with Protein A magnetic beads.[11]
- Analysis: The captured ADC is analyzed to determine the average DAR at each time point. A
  decrease in DAR over time indicates linker cleavage. Alternatively, the supernatant can be
  analyzed to quantify the amount of released payload.[10]
- Quantification: Liquid chromatography-mass spectrometry (LC-MS) is a common method for both DAR analysis and quantification of the released payload.[10][11]

## Cathepsin B Cleavage Assay

Objective: To confirm that the linker can be efficiently cleaved by its target enzyme, cathepsin B.

#### Methodology:

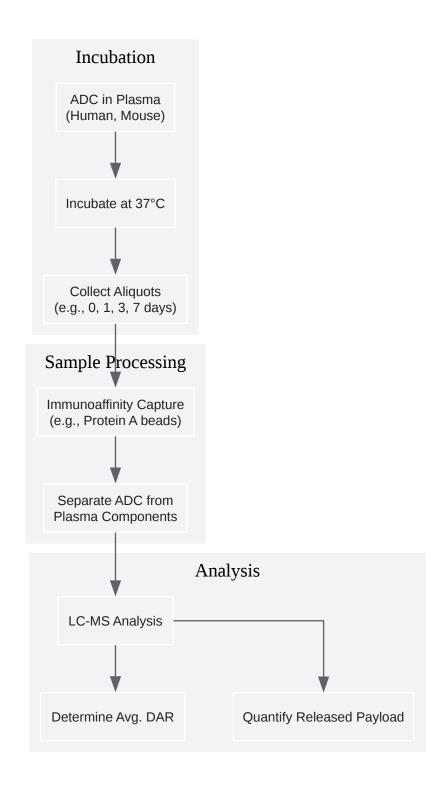


- Reaction Setup: A reaction mixture is prepared containing the ADC in an assay buffer optimized for cathepsin B activity (e.g., 50 mM sodium citrate, 5 mM DTT, pH 5.0).
- Enzyme Addition: The reaction is initiated by adding recombinant human Cathepsin B.
- Incubation: The mixture is incubated at 37°C.
- Time-Course Analysis: Aliquots are collected at different time points and the reaction is quenched.
- Analysis: The samples are analyzed by LC-MS to quantify the release of the payload over time.

# **Diagrams**

**Experimental Workflow for Plasma Stability Assay** 



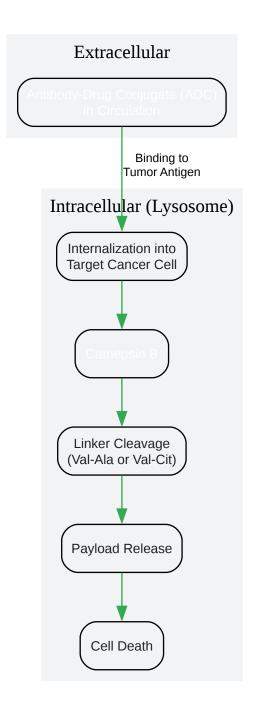


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Caption: Workflow for assessing ADC stability in plasma.

# Intracellular Cleavage of Val-Ala and Val-Cit Linkers





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Caption: Intracellular activation of ADCs with Val-Ala or Val-Cit linkers.

## Conclusion

The choice between Val-Ala and Val-Cit linkers for ADC development requires careful consideration of their respective plasma stability profiles. While both are effective cathepsin B



substrates, their behavior in mouse plasma differs significantly. The Val-Cit linker's instability in mouse models, due to Ces1c cleavage, is a critical factor for preclinical studies. The Val-Ala linker offers improved stability in this context, which may provide a more accurate preclinical assessment of an ADC's therapeutic potential. Both linkers, however, demonstrate good stability in human plasma, which is the ultimate requirement for clinical success. The selection of either linker should be guided by a comprehensive evaluation of the ADC's overall properties, including its performance in relevant preclinical models and its intended clinical application.

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